molecular formula C18H28N6O2S B2590236 4-(4-(butylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine CAS No. 1170036-66-4

4-(4-(butylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine

Cat. No. B2590236
CAS RN: 1170036-66-4
M. Wt: 392.52
InChI Key: QKPHZJGJMFYVRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of several different functional groups and rings. The piperazine and pyrimidine rings would provide a rigid, planar structure, while the butylsulfonyl group would add some flexibility. The 3,5-dimethyl-1H-pyrazol-1-yl group would likely contribute to the overall stability of the molecule .


Chemical Reactions Analysis

As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The presence of the pyrimidine ring suggests that it might participate in reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The piperazine ring could potentially undergo reactions involving the nitrogen atoms, such as alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the butylsulfonyl group would likely make the compound more hydrophobic, while the piperazine and pyrazole rings could potentially form hydrogen bonds .

Scientific Research Applications

Automated Pre-column Derivatization and HPLC

Kline, Kusma, and Matuszewski (1999) developed a sensitive method for determining a non-peptide oxytocin receptor antagonist in human plasma, highlighting the significance of similar compounds in analytical chemistry for quantifying drug concentrations in biological matrices (W. Kline et al., 1999).

Antimicrobial Activity

Ammar, Saleh, Micky, Abbas, and El-Gaby (2004) synthesized novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety and evaluated their antimicrobial activity, illustrating the potential of such structures in developing new antimicrobial agents (Y. Ammar et al., 2004).

Antioxidant Evaluation

Gouda (2012) focused on the synthesis of pyrazolopyridine derivatives for antioxidant evaluation, demonstrating the utility of these compounds in exploring antioxidant properties and potential therapeutic applications (M. Gouda, 2012).

Anticancer Evaluation

Turov (2020) explored the anticancer activity of di- and trifunctional substituted 1,3-thiazoles, indicating the critical role of piperazine substituents in enhancing the effectiveness against various cancer cell lines, which underscores the relevance of structural modifications in designing anticancer drugs (Kostyantyn Turov, 2020).

Molecular Structure Investigations

Shawish, Soliman, Haukka, Dalbahi, Barakat, and El‐Faham (2021) synthesized s-triazine incorporates pyrazole/piperidine/aniline moieties and conducted molecular structure investigations, highlighting the importance of molecular design in developing compounds with desired properties (Ihab Shawish et al., 2021).

Future Directions

Given the potential biological activity of compounds containing pyrazole rings, this compound could be of interest for further study. Future research could explore its potential uses in medicine or other fields .

properties

IUPAC Name

4-(4-butylsulfonylpiperazin-1-yl)-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N6O2S/c1-5-6-11-27(25,26)23-9-7-22(8-10-23)17-13-18(20-16(4)19-17)24-15(3)12-14(2)21-24/h12-13H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPHZJGJMFYVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCN(CC1)C2=NC(=NC(=C2)N3C(=CC(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(butylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.